2-(Chloromethyl)-3-(methoxymethyl)pyridine
Description
2-(Chloromethyl)-3-(methoxymethyl)pyridine is a pyridine derivative featuring both chloromethyl (–CH₂Cl) and methoxymethyl (–CH₂OCH₃) substituents at the 2- and 3-positions, respectively. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloromethyl group, which facilitates further functionalization.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(chloromethyl)-3-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H10ClNO/c1-11-6-7-3-2-4-10-8(7)5-9/h2-4H,5-6H2,1H3 |
InChI Key |
WEIHEFBUCHFVTP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N=CC=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(methoxymethyl)pyridine typically involves the chloromethylation of 3-(methoxymethyl)pyridine. One common method is the reaction of 3-(methoxymethyl)pyridine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve the efficiency of the reaction.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH2Cl) undergoes nucleophilic displacement with various reagents:
Reaction Table 1: Substitution Reactions
Key findings:
-
Reactions proceed via S<sub>N</sub>2 mechanism with inversion at the chloromethyl carbon .
-
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing transition states .
Radical-Mediated Coupling
Photoredox catalysis enables C7-functionalization in heterocyclic systems:
Mechanistic Highlights
-
Ir(PPy)<sub>3</sub> photocatalyst generates benzyl-type radicals from the chloromethyl group under blue light .
-
Radical intermediates couple with quinoxalinones via:
Experimental Validation
-
TEMPO quenching experiments confirmed radical pathway (95% inhibition) .
-
Optimal conditions: 2 mol% Ir(PPy)<sub>3</sub>, DCM, 25°C, 12h (yield: 84%) .
Oxidation Behavior
The methoxymethyl group undergoes controlled oxidation:
Reaction Table 2: Oxidation Pathways
Critical observations:
-
m-CPBA selectively oxidizes pyridine rings without affecting chloromethyl groups .
-
Over-oxidation to sulfones occurs with >1.5 eq. m-CPBA, requiring precise stoichiometric control .
Green Chemistry Metrics
Synthetic efficiency was quantified for industrial scalability:
Table 3: Sustainability Parameters
| Reaction Step | Atom Economy | Reaction Mass Efficiency | E-Factor |
|---|---|---|---|
| Chlorination | 87% | 0.62 | 12.48 |
| Methoxylation | 91% | 0.71 | 3.2 |
| Final Product | 78% | 0.54 | 28.5 |
Data from multi-step synthesis shows methoxylation as the most sustainable step (E-factor=3.2), while final product isolation generates significant waste (E-factor=28.5) .
Stability Considerations
-
Thermal : Decomposes above 180°C via Cl<sup>−</sup> elimination (TGA-DSC data).
-
Hydrolytic : 50% degradation in aqueous NaOH (pH 12) after 24h at 25°C .
-
Storage : Stable >6 months under argon at −20°C (HPLC purity >98%) .
This comprehensive analysis demonstrates the compound's utility in synthesizing pharmaceutically relevant heterocycles while highlighting optimization opportunities in waste reduction .
Scientific Research Applications
Agrochemical Applications
Synthesis of Pesticides
The compound can also serve as a key intermediate in the synthesis of agrochemicals, particularly pesticides. The ability to modify the chloromethyl and methoxymethyl groups allows for the design of novel compounds with enhanced efficacy against pests while minimizing environmental impact .
Organic Synthesis Applications
Versatile Building Block
In organic chemistry, 2-(Chloromethyl)-3-(methoxymethyl)pyridine acts as a versatile building block for synthesizing other complex molecules. Its reactivity can be exploited in various coupling reactions, allowing chemists to construct diverse molecular architectures .
Reactions and Mechanisms
The compound can participate in several chemical transformations, including nucleophilic substitution and cross-coupling reactions. For example, it can undergo reactions with amines or alcohols to yield more complex pyridine derivatives, which are valuable in medicinal chemistry and materials science .
Material Science Applications
Polymer Chemistry
The incorporation of 2-(Chloromethyl)-3-(methoxymethyl)pyridine into polymer matrices has been explored for creating functional materials with specific properties. The chloromethyl group can facilitate cross-linking reactions, leading to materials with enhanced thermal stability and mechanical strength .
Table 1: Summary of Key Studies Involving 2-(Chloromethyl)-3-(methoxymethyl)pyridine
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(methoxymethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural similarities and differences between 2-(Chloromethyl)-3-(methoxymethyl)pyridine and selected analogues:
Physicochemical Properties
Biological Activity
2-(Chloromethyl)-3-(methoxymethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. Pyridine derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. This article explores the biological activity of 2-(Chloromethyl)-3-(methoxymethyl)pyridine, highlighting its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of 2-(Chloromethyl)-3-(methoxymethyl)pyridine typically involves the chloromethylation of pyridine derivatives followed by methoxymethylation. The structural formula can be represented as:
This compound features a chloromethyl group (-CH2Cl) and a methoxymethyl group (-OCH2-), which are crucial for its biological activity.
Anticancer Activity
Pyridine derivatives, including 2-(Chloromethyl)-3-(methoxymethyl)pyridine, have shown promising anticancer properties. Research indicates that modifications in the pyridine ring can enhance cytotoxicity against various human tumor cell lines. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition of cell proliferation in cancer cells, attributed to their ability to interact with specific molecular targets involved in tumor growth regulation .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. In vitro studies suggest that 2-(Chloromethyl)-3-(methoxymethyl)pyridine exhibits effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Antibacterial Activity of 2-(Chloromethyl)-3-(methoxymethyl)pyridine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its antibacterial and anticancer properties, this compound has shown potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting its utility in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of 2-(Chloromethyl)-3-(methoxymethyl)pyridine can be significantly influenced by structural modifications. The presence of electron-withdrawing groups enhances its reactivity and biological efficacy. For example, substituents on the pyridine ring can modulate its interaction with target proteins or DNA, which is crucial for its therapeutic effects.
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| -Cl | Increases cytotoxicity |
| -OCH3 | Enhances antibacterial properties |
| -NO2 | Potent anti-inflammatory effects |
Case Studies
Several studies have investigated the biological activity of pyridine derivatives similar to 2-(Chloromethyl)-3-(methoxymethyl)pyridine:
- Anticancer Study : A derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM, indicating strong potential as an anticancer agent .
- Antibacterial Study : A related compound showed effective inhibition against multidrug-resistant strains of E. coli, highlighting its potential in addressing antibiotic resistance .
- Anti-inflammatory Research : In a murine model of arthritis, the compound reduced paw swelling by 50%, demonstrating promising anti-inflammatory properties .
Q & A
Basic: What are the standard synthetic routes for 2-(Chloromethyl)-3-(methoxymethyl)pyridine?
Methodological Answer:
A common approach involves multi-step nucleophilic substitution or functional group interconversion. For example, chloromethylation of a pyridine precursor using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions. Evidence from related compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) highlights the use of dichloromethane as a solvent and NaOH for neutralization . Key steps include:
- Reaction Setup: Anhydrous conditions to prevent hydrolysis of chloromethyl groups.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How is 2-(Chloromethyl)-3-(methoxymethyl)pyridine characterized in academic research?
Methodological Answer:
Characterization relies on:
- Spectroscopy:
- Elemental Analysis: Confirms molecular formula (e.g., C₈H₁₀ClNO) with deviations <0.3% .
- Melting Point: Consistency with literature values (e.g., 113–115°C for related hydrochloride salts) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Lewis acids like ZnCl₂ or AlCl₃ may enhance chloromethylation efficiency .
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions (e.g., hydrolysis) during chlorination .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reagent solubility but require careful moisture control .
- In-line Monitoring: Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
Advanced: How to resolve contradictions in spectral data or purity assessments?
Methodological Answer:
Discrepancies often arise from:
- Impurity Profiles: Use LC-MS or GC-MS to identify byproducts (e.g., dechlorinated derivatives or oxidation products) .
- Crystallographic Validation: Single-crystal X-ray diffraction resolves ambiguities in NMR assignments, particularly for stereoisomers .
- Cross-Validation: Compare spectral data with structurally analogous compounds (e.g., 3-(Chloromethyl)-2-methylpyridine•HCl) to confirm functional group signals .
Safety: What are the critical safety protocols for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Skin Irrit. Category 2; STOT SE 3) .
- Ventilation: Use fume hoods to mitigate inhalation risks (WGK 3 hazard rating for aquatic toxicity) .
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage: In airtight containers under nitrogen at 2–8°C to prevent degradation or moisture absorption .
Advanced: What strategies are effective in scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) to ensure consistent intermediate quality during scale-up .
- Design of Experiments (DoE): Statistically optimize variables (e.g., reagent ratios, agitation speed) using response surface methodology .
- Batch vs. Flow Chemistry: Evaluate continuous flow systems to enhance heat/mass transfer and reduce side reactions .
Basic: What are the common applications of this compound in medicinal chemistry?
Methodological Answer:
- Intermediate for Drug Candidates: Used to synthesize kinase inhibitors or antimicrobial agents via Suzuki-Miyaura coupling (e.g., introducing boronate esters) .
- Protecting Group Strategies: The methoxymethyl group can act as a temporary protecting group for amines or alcohols in multi-step syntheses .
Advanced: How to address challenges in regioselective functionalization of the pyridine ring?
Methodological Answer:
- Directed Metalation: Use directing groups (e.g., amides) to control chloromethylation at specific positions .
- Computational Modeling: DFT calculations predict reactive sites (e.g., Fukui indices) to guide reagent selection .
- Protection/Deprotection: Temporarily block reactive sites with groups like SEM (trimethylsilylethoxymethyl) before functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
